N-(thiophen-3-ylmethyl)pyridin-3-amine

Description

Molecular Architecture and Bonding Patterns

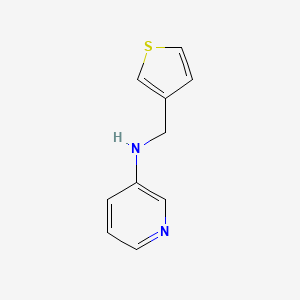

The molecular architecture of N-(thiophen-3-ylmethyl)pyridin-3-amine exhibits a distinctive arrangement characterized by the presence of two heterocyclic aromatic systems connected via a flexible methylamine linker. The pyridine ring system contains a nitrogen atom at position 1, creating a six-membered aromatic ring with delocalized pi-electron density. The compound's structure demonstrates significant conformational flexibility due to the rotatable bonds within the methylamine bridge connecting the two aromatic systems. Computational analysis reveals that the thiophene ring, containing sulfur at position 1 of the five-membered ring, can adopt multiple orientational states relative to the pyridine moiety.

The bonding patterns within this compound reflect typical characteristics of aromatic heterocycles with additional complexity introduced by the bridging methylamine unit. The pyridine nitrogen exhibits sp² hybridization and participates in the aromatic pi-system, while the thiophene sulfur atom contributes two electrons to the aromatic system through its p-orbitals. The secondary amine nitrogen connecting the methylenecarbon to the pyridine ring demonstrates sp³ hybridization, creating a tetrahedral geometry around this center. X-ray crystallographic studies of related thiophene-pyridine systems indicate that the dihedral angles between the aromatic planes can vary significantly, with reported values ranging from 25 degrees to 75 degrees depending on crystal packing forces and intermolecular interactions.

The electronic distribution within this compound shows characteristic patterns of electron density localization and delocalization. The pyridine ring exhibits electron deficiency at positions 2, 4, and 6 due to the electronegative nitrogen atom, while the thiophene ring demonstrates electron-rich character, particularly at positions 2 and 5. The methylamine bridge acts as both an electron-donating and electron-withdrawing group, depending on the specific position under consideration. Computational calculations suggest that the compound exhibits a dipole moment due to the asymmetric distribution of electron density between the two heterocyclic systems.

Structure

2D Structure

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S/c1-2-10(7-11-4-1)12-6-9-3-5-13-8-9/h1-5,7-8,12H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFURRGBEZMQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NCC2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

N-(thiophen-3-ylmethyl)pyridin-3-amine has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound can be used in biological studies to understand its interaction with various biomolecules.

Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.

Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which N-(thiophen-3-ylmethyl)pyridin-3-amine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the context of its application.

Comparison with Similar Compounds

Key Observations :

- Synthetic Flexibility : Pyridin-3-amine derivatives are synthesized via diverse routes. Buchwald-Hartwig amination (e.g., for N-(p-tolyl)pyridin-3-amine) offers high yields (83%) under palladium catalysis , while enzymatic methods (e.g., IRED-catalyzed reductive amination) provide eco-friendly alternatives .

- Functional Group Impact : Electron-withdrawing groups (e.g., nitro in N-(3-nitrophenylmethyl)pyridin-3-amine) may reduce nucleophilicity, complicating synthesis , whereas electron-donating groups (e.g., methyl in N-(p-tolyl) derivatives) enhance stability and reactivity .

COX-2 Inhibitory Activity

Compounds like 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibit potent COX-2 inhibition (IC₅₀ = 0.07 µM) and high selectivity (index = 508.6) . While N-(thiophen-3-ylmethyl)pyridin-3-amine’s biological data are absent in the evidence, its thiophene moiety—a bioisostere of phenyl—may enhance membrane permeability or target binding compared to purely aromatic analogs.

Antimicrobial and Antifungal Activity

N-(p-Tolyl)pyridin-3-amine derivatives show moderate antimicrobial activity, though specific data for the thiophene-containing variant are unavailable . The thiophene ring’s sulfur atom could introduce unique interactions with microbial targets, a hypothesis supported by the prevalence of thiophene in bioactive compounds .

Physicochemical Properties

- Melting Points : N-(p-Tolyl)pyridin-3-amine melts at 414–415°C, while N-(4-(methylthio)phenyl)pyridin-3-amine has a higher melting point (448–449°C), likely due to increased molecular symmetry and sulfur-based interactions .

- Solubility : Thiophene-containing analogs may exhibit improved lipid solubility compared to purely phenyl-substituted derivatives, though experimental data are needed.

Industrial and Scalability Considerations

- Enzymatic vs. Traditional Synthesis : IRED-catalyzed reductive amination (e.g., for N-(thiophen-3-ylmethyl)cyclohexanamine) is scalable to industrial levels (demonstrated for multi-ton production) , whereas Buchwald-Hartwig reactions may require costly catalysts.

Biological Activity

N-(thiophen-3-ylmethyl)pyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a thiophen-3-ylmethyl group. The unique combination of these two moieties is believed to influence its biological activity significantly.

| Property | Details |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 198.26 g/mol |

| Structural Features | Pyridine ring, thiophene substituent |

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties against various bacterial strains. Studies have shown that it exhibits significant antibacterial activity, particularly against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a comparative study, this compound demonstrated effective inhibition against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 40 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

| Klebsiella pneumoniae | 45 µg/mL |

The compound's MIC values were comparable to those of standard antibiotics such as ceftriaxone, indicating its potential as an alternative antimicrobial agent .

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. Various derivatives of this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of this compound on several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.29 |

| A549 (Lung Cancer) | 1.26 |

| HeLa (Cervical Cancer) | 2.96 |

These findings suggest that the compound effectively induces apoptosis in cancer cells, with mechanisms likely involving cell cycle arrest and increased lactate dehydrogenase (LDH) activity in treated cells .

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, it is believed to interact with various molecular targets, including enzymes and receptors associated with microbial resistance and cancer progression. The presence of both pyridine and thiophene rings may facilitate these interactions, enhancing the compound's efficacy .

Preparation Methods

Reaction Principle

Reductive amination is a common approach where pyridin-3-amine reacts with thiophen-3-carboxaldehyde (or related aldehydes) to form an imine intermediate, which is subsequently reduced to the secondary amine N-(thiophen-3-ylmethyl)pyridin-3-amine.

Typical Procedure

- Reagents: Pyridin-3-amine, thiophen-3-carboxaldehyde, reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

- Solvents: Ethanol, methanol, or dichloromethane

- Conditions: Room temperature to mild heating (25–60°C), inert atmosphere sometimes used to avoid oxidation

- Reaction time: Several hours to overnight

Reaction Scheme

$$

\text{Pyridin-3-amine} + \text{Thiophen-3-carboxaldehyde} \xrightarrow[\text{reduction}]{\text{condensation}} \text{this compound}

$$

Advantages and Notes

- High selectivity and yields

- Mild reaction conditions

- Avoids multiple purification steps

- Widely used in medicinal chemistry for similar amine derivatives

Nucleophilic Substitution Method

Reaction Principle

This method involves the reaction of pyridin-3-amine with a thiophen-3-ylmethyl halide (e.g., chloride or bromide) under basic conditions to substitute the halogen with the amino group.

Typical Procedure

- Reagents: Pyridin-3-amine, thiophen-3-ylmethyl chloride/bromide, dry inorganic base (e.g., potassium carbonate, sodium hydride)

- Catalysts: Phase transfer catalysts such as tetraethylammonium bromide (optional)

- Solvents: Aprotic polar solvents like propionitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO)

- Conditions: Room temperature to 25°C, under inert atmosphere

- Reaction time: Several hours to 24 hours

Reaction Scheme

$$

\text{Pyridin-3-amine} + \text{Thiophen-3-ylmethyl halide} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound}

$$

Industrial Process Insights

- Use of dry inorganic bases and phase transfer catalysts improves yield and reaction rate

- Reaction temperature carefully controlled (20–25°C) to minimize side reactions

- Post-reaction workup includes aqueous washes to remove salts and purification by recrystallization or chromatography

Condensation and Cyclization Routes

Though less common for this specific compound, condensation reactions involving sulfur-containing intermediates and pyridine derivatives can yield aminothiophene compounds related to this compound. The Gewald reaction is one such example used to form aminothiophenes, but it typically involves α-methylene carbonyl compounds and α-cyano esters with elemental sulfur.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | Pyridin-3-amine, thiophen-3-carboxaldehyde, NaBH4 | Room temp, ethanol, 4–24 h | Mild, high selectivity | 70–90 | Common in lab-scale synthesis |

| Nucleophilic Substitution | Pyridin-3-amine, thiophen-3-ylmethyl chloride, K2CO3 | 20–25°C, aprotic solvent, 6–24 h | Suitable for scale-up, efficient | 65–85 | Requires dry conditions and base |

| Gewald-type Condensation | α-methylene carbonyl, α-cyano ester, sulfur | Heating, reflux | Useful for aminothiophene cores | Variable | More complex, less direct for target compound |

Research Findings and Optimization

- Reaction optimization studies reveal that the choice of solvent and base critically affects the nucleophilic substitution yield. Aprotic polar solvents like propionitrile and bases like K2CO3 provide optimal conditions for coupling reactions involving pyridine derivatives.

- Phase transfer catalysts such as tetraethylammonium bromide have been shown to enhance reaction rates and yields by facilitating the transfer of reactants between phases.

- Reductive amination protocols benefit from the use of sodium triacetoxyborohydride, which is milder and more selective than sodium borohydride, reducing side product formation.

- Industrial scale synthesis employs continuous flow reactors and automated platforms to improve reproducibility, yield, and purity.

Q & A

Q. Key Parameters :

| Catalyst | Temperature | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ru-based | 130°C | Toluene | ~75 | >95 |

| Cu(I)Br | 35°C | DMSO | ~17 | >90 |

Methodological Insight : Optimize solvent choice (polar aprotic solvents enhance nucleophilicity) and catalyst loading to minimize byproducts. Monitor reactions via GC-MS .

How can crystallographic data resolve structural ambiguities in this compound?

Basic Research Focus

X-ray diffraction (XRD) is critical for confirming bond lengths, angles, and stereochemistry. For example, similar compounds (e.g., N-((3-Methyl-1H-pyrazol-4-yl)methyl)pyridin-3-amine) show:

- Bond Lengths : C-N (1.45 Å) and C-S (1.71 Å) .

- Angles : Thiophene-pyridine dihedral angles (~30°) influence electronic conjugation .

Software Tools : Use SHELX suite for refinement . Validate hydrogen bonding networks with PLATON to assess crystal packing stability.

What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

Advanced Research Focus

The thiophene moiety enhances electron density on the adjacent nitrogen, increasing nucleophilicity. Key reactions include:

- Acid-Base Reactions : Formation of ammonium salts with HCl .

- Oxidation : Thiophene sulfoxidation under controlled conditions .

Q. Mechanistic Analysis :

- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack.

- Kinetic Studies : Monitor reaction rates under varying pH to identify rate-limiting steps.

How can researchers evaluate the biological activity of this compound and address contradictory data?

Advanced Research Focus

Preliminary screens may show antiproliferative or receptor-modulating activity. For example, pyrazolo-pyridine analogs exhibit:

| Compound | IC50 (nM) | Target | Cell Line |

|---|---|---|---|

| VU0418506 | <50 | mGlu4 Receptor | THP-1 |

| Thiophene-X | 33 | Antiproliferative | MCF-7 |

Q. Contradiction Resolution :

- Dose-Response Curves : Validate activity across multiple assays (e.g., fluorescence polarization vs. cell viability).

- Metabolic Stability : Assess hepatic microsome degradation to rule out false positives .

What analytical strategies resolve discrepancies in spectroscopic data for this compound?

Advanced Research Focus

Conflicting NMR/HRMS data may arise from tautomerism or impurities. Strategies include:

- 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to confirm regiochemistry.

- High-Resolution Mass Spectrometry : Compare experimental vs. theoretical m/z (Δ < 2 ppm).

Case Study : For N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, HRMS confirmed [M+H]+ at m/z 215.0 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.